

Amiflamine: A Versatile Tool for Monoamine Oxidase-A Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Amiflamine**

Cat. No.: **B1664870**

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Amiflamine, also known as FLA-336(+), is a potent, reversible, and selective inhibitor of monoamine oxidase-A (MAO-A), making it a valuable pharmacological tool for research in neurobiology and drug development.^[1] Its unique properties, including a preference for inhibiting MAO-A within serotonergic neurons at lower doses, allow for the nuanced investigation of the role of MAO-A in the central nervous system.^[1] These application notes provide a comprehensive overview of **amiflamine**, including its pharmacological data, detailed experimental protocols, and a visualization of its mechanism of action to guide researchers in its effective use.

Pharmacological Profile of Amiflamine

Amiflamine's utility as a research tool stems from its specific interaction with MAO-A. The following tables summarize key quantitative data for **amiflamine** and its primary active metabolite, FLA 788(+).

Table 1: In Vitro Inhibitory Potency of **Amiflamine** and its Metabolites

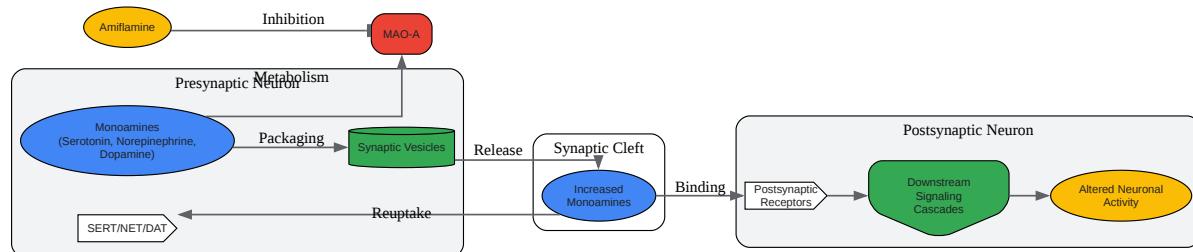
Compound	Target	Species	Preparation	Inhibition Type	Ki (µM)
Amiflamine (FLA 336(+))	MAO-A	Rat	Testis homogenate	Competitive	7
FLA 788(+)	MAO-A	Rat	Testis homogenate	Competitive	0.26
Amiflamine (FLA 336(+))	SSAO	Rat	Testis/Lung homogenates	Competitive	135
FLA 788(+)	SSAO	Rat	Testis/Lung homogenates	Noncompetitive	180

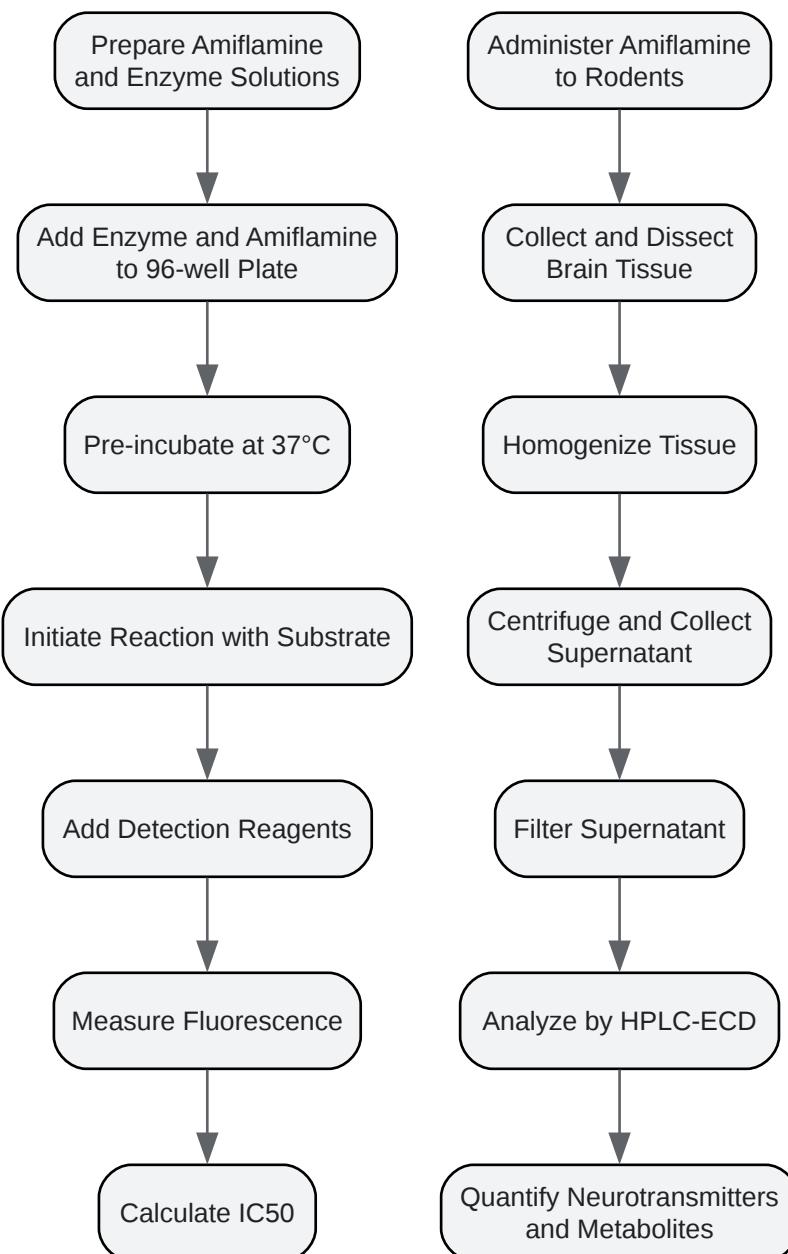
Data compiled from multiple sources.[\[2\]](#)[\[3\]](#)

Table 2: In Vivo Efficacy of **Amiflamine** in Rats

Parameter	Route of Administration	Acute Treatment	Repeated Treatment
MAO-A Inhibition (ED50)	Oral	~7 µmol/kg	~7 µmol/kg
Protection in Serotonergic Neurons (ED50)	Oral	1.3 µmol/kg	0.75 µmol/kg

Data from studies on rat brain slices following oral administration.[\[4\]](#)


Table 3: Pharmacokinetic Properties of **Amiflamine** in Rats


Parameter	Value
Brain to Plasma Ratio (Amiflamine and metabolites)	~20:1
Primary Active Metabolite	N-demethylated metabolite (FLA 788(+))
MAO Activity Recovery	Normal within 24 hours after final dosing

Following oral administration.[\[4\]](#)

Signaling Pathways and Mechanism of Action

Amiflamine exerts its effects by preventing the breakdown of monoamine neurotransmitters, primarily serotonin, by MAO-A. This leads to an accumulation of these neurotransmitters in the presynaptic terminal and an subsequent increase in their concentration in the synaptic cleft upon neuronal firing. The elevated levels of neurotransmitters then lead to enhanced activation of postsynaptic receptors, triggering downstream signaling cascades.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effect of repeated amiflamine administration on serotonergic and noradrenergic neurotransmission: electrophysiological studies in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- To cite this document: BenchChem. [Amiflamine: A Versatile Tool for Monoamine Oxidase-A Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664870#amiflamine-as-a-tool-for-mao-a-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com